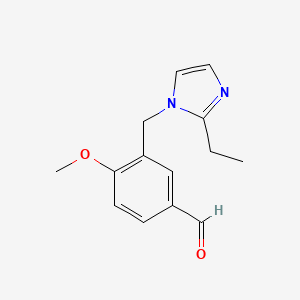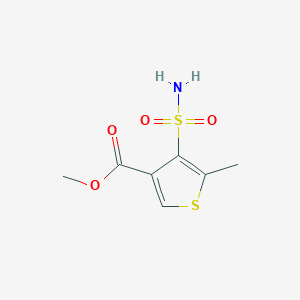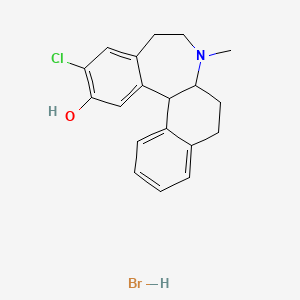
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde" is a chemical compound with potential applications in various fields of chemistry and materials science. The compound is notable for its unique structure, which includes an imidazole ring, a methoxy group, and a benzaldehyde moiety.
Synthesis Analysis
The synthesis of compounds related to "3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde" often involves multi-step reactions. For instance, the synthesis and structural properties of similar compounds have been described using various spectroscopic techniques and X-ray crystallography (Ünver et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde" has been characterized using techniques like single-crystal X-ray diffraction. These studies reveal details about the angles and interactions between different planes of the molecule, such as the imidazole and arene rings (McClements et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include the formation of various derivatives through reactions like condensation and cyclization. For example, compounds with imidazole and benzaldehyde groups have been involved in reactions to synthesize novel antimicrobial and antioxidant scaffolds (Rangaswamy et al., 2017).
Physical Properties Analysis
Physical properties such as crystallization patterns, solubility, and melting points are crucial for understanding the behavior of these compounds under different conditions. Research often focuses on their crystallographic characteristics and thermal properties (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties of "3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde" are influenced by the functional groups present in its structure. Studies on similar compounds have explored their reactivity, stability, and potential applications in various chemical reactions (Shi et al., 2015).
Applications De Recherche Scientifique
Enzymatic Remediation and Organic Synthesis
Redox Mediators in Organic Pollutant Treatment : Enzymatic approaches using redox mediators have shown promise in the degradation of recalcitrant organic pollutants in wastewater. Compounds like 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde could potentially serve as redox mediators, enhancing the efficiency and range of substrates for pollutant degradation by enzymes such as laccases and peroxidases (Husain & Husain, 2007).
Synthesis of Heterocyclic Compounds : Isoxazolone derivatives, for which the discussed compound could serve as a precursor, exhibit significant biological and medicinal properties. These derivatives are useful intermediates in synthesizing a variety of heterocycles, demonstrating the versatility of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde in organic chemistry (Laroum et al., 2019).
Antioxidant and Anti-inflammatory Potential
Antioxidant Capacity : The evaluation of antioxidant capacity using ABTS/PP decolorization assays suggests the potential of compounds like 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde in acting as antioxidants. Such compounds could be investigated for their ability to scavenge free radicals, contributing to the antioxidant properties of pharmaceutical or cosmetic products (Ilyasov et al., 2020).
Anti-inflammatory Agents : The synthesis of novel benzofused thiazole derivatives, which may include structures derived from or related to 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde, has shown potential in anti-inflammatory and antioxidant activities. These findings underscore the role of such compounds in developing new therapeutic agents (Raut et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2/h4-8,10H,3,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODKAVPABUIILS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)



![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)
